

Application Notes and Protocols: Cycloaddition Reactions Involving 2H-Indene

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Compound of Interest

Compound Name: 2H-indene

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Introduction

2H-Indene, a non-aromatic isomer of the more stable 1H-indene, is a highly reactive and transient intermediate. Its fleeting existence makes it a challenging yet intriguing substrate for cycloaddition reactions. The inherent strain and the presence of a conjugated diene system within the **2H-indene** core offer unique opportunities for the construction of complex polycyclic and heterocyclic frameworks, which are valuable scaffolds in medicinal chemistry and materials science. These application notes provide an overview of the cycloaddition reactions involving in situ generated **2H-indene** and furnish protocols for their execution.

Due to the transient nature of **2H-indene**, these reactions typically involve its generation in the presence of a trapping agent (a dienophile or dipolarophile) to yield the desired cycloadduct. Common methods for generating **2H-indene** intermediates include photochemical isomerization of 1H-indenes and thermal retro-Diels-Alder reactions of suitable precursors.

Diels-Alder Reactions: [4+2] Cycloaddition

The conjugated diene system of **2H-indene** makes it a suitable candidate for Diels-Alder reactions, a powerful tool for the formation of six-membered rings.^{[1][2][3]} The reaction proceeds in a concerted fashion, allowing for a high degree of stereochemical control.

General Reaction Scheme:

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References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
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